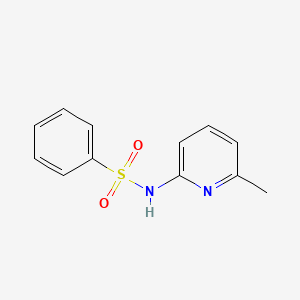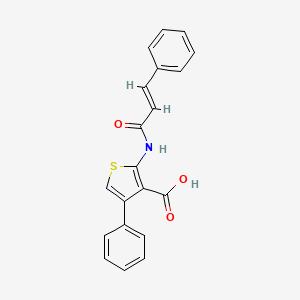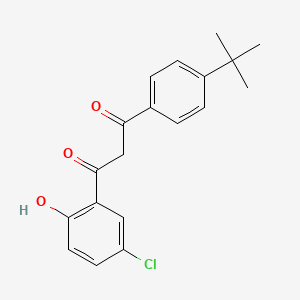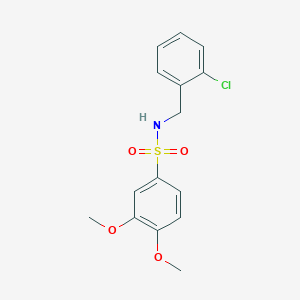![molecular formula C13H11FN2O2 B5720811 3-fluoro-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5720811.png)
3-fluoro-N-[(2-nitrophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(2-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H11FN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-nitrophenylmethyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(2-nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(2-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-amino-N-[(2-nitrophenyl)methyl]aniline.
Reduction: Formation of 3-fluoro-N-[(2-aminophenyl)methyl]aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[(2-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and fluoro groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are necessary to fully understand its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(3-nitrophenyl)methyl]aniline
- 3-chloro-2-fluoro-N-[(3-nitrophenyl)methyl]aniline
- N-methyl-3-fluoroaniline
Uniqueness
3-fluoro-N-[(2-nitrophenyl)methyl]aniline is unique due to the specific positioning of the fluoro and nitro groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-fluoro-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGGJZPKQEIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B5720730.png)
![N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B5720731.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)

![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)

![N-[(4-acetylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5720773.png)


![Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5720784.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
![1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![5-Fluoro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B5720825.png)
